molecular formula C21H20Cl2N4O4S B2538573 ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476433-68-8

ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2538573
CAS RN: 476433-68-8
M. Wt: 495.38
InChI Key: FXLMJXWJARAZSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including reactions such as the Whol-Ziegler reaction and esterification, as mentioned in the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride . This process may be relevant to the synthesis of our compound of interest, considering the presence of an ester group and the potential for similar synthetic routes.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties of a compound. X-ray diffraction is a powerful technique used to determine the crystal structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, which shares a similar naming convention with our compound of interest . This method could potentially be applied to determine the crystal structure of ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and transformation of related compounds can shed light on the reactivity of similar molecules. For instance, the preparation of novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate involved heating specific precursors under reflux . This information could be useful when considering the synthesis of this compound, as it may undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Techniques such as liquid chromatography-mass spectrometry (LC-MS), proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy are employed to characterize these properties . For example, the impurity profile of a glycoprotein IIb/IIIa antagonist was determined using LC-MS, which could also be applied to assess the purity of this compound . Similarly, the FT-IR, FT-Raman, and 1H NMR techniques were used to analyze the structure of a thioamide derivative, which could provide insights into the vibrational and electronic properties of our compound .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds similar to ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate focuses on their synthesis, structural analysis, and potential applications. A study by Ahmed et al. (2020) explored the synthesis of triazole derivatives incorporating an α-ketoester functionality. These compounds, including variations with phenyl substituents, were synthesized and characterized using spectroscopic and X-ray techniques. Their self-assembled dimers in the solid state exhibit π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis and DFT calculations. This research highlights the nuanced interactions at the molecular level, which could inform the design of compounds with specific properties (Ahmed et al., 2020).

Potential Biological Activities

Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a similar triazole compound, investigating their inhibitory activity against lipase and α-glucosidase. This study presents a methodological approach to the synthesis of compounds with potential therapeutic applications, specifically targeting enzymes relevant in metabolic diseases (Bekircan, Ülker, & Menteşe, 2015).

Neuroprotective Activity

A study by Kucukkilinc et al. (2017) on 1,2,4-triazine derivatives with an ethyl acetate moiety revealed significant neuroprotective activities against H2O2 and β-amyloid-induced toxicity in neuronal cells. This research suggests the potential of these compounds in developing treatments for neurodegenerative diseases, highlighting the versatility of triazole derivatives in medicinal chemistry (Kucukkilinc et al., 2017).

Antifungal Activity

Min et al. (2015) explored the synthesis of novel thioether derivatives containing the 1,2,4-triazole moiety and tested their antifungal activity. This research underscores the utility of triazole derivatives in designing new antifungal agents, demonstrating the compound's relevance in addressing fungal resistance (Min et al., 2015).

properties

IUPAC Name

ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S/c1-3-31-19(28)12-32-21-26-25-18(27(21)14-6-9-16(22)17(23)10-14)11-24-20(29)13-4-7-15(30-2)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLMJXWJARAZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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